molecular formula C6H3BrClF2N B6225623 2-bromo-6-(chlorodifluoromethyl)pyridine CAS No. 2770359-22-1

2-bromo-6-(chlorodifluoromethyl)pyridine

Cat. No.: B6225623
CAS No.: 2770359-22-1
M. Wt: 242.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(chlorodifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(chlorodifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-(chlorodifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chlorodifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Reduction Reactions: Reduced pyridine derivatives are obtained.

Scientific Research Applications

2-Bromo-6-(chlorodifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-(chlorodifluoromethyl)pyridine involves its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of the chlorodifluoromethyl group.

    2-Bromopyridine: Lacks the additional halogen atoms, making it less reactive in certain types of reactions.

    2-Bromo-4-chloropyridine: Another halogenated pyridine with different substitution patterns.

Uniqueness

2-Bromo-6-(chlorodifluoromethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific reactivity and properties, especially in the field of medicinal chemistry and material science.

Properties

CAS No.

2770359-22-1

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.